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molecular formula C10H13NO2 B8421264 Isopropyl 2-pyridylacetate

Isopropyl 2-pyridylacetate

Cat. No. B8421264
M. Wt: 179.22 g/mol
InChI Key: WXIHFCXFTRTRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04877795

Procedure details

In a solution of 355 mg of 2-pyridylacetic acid hydrochloride in 5 ml of 2-propanol, hydrogen chloride was saturated at 0° C., and the solution was stirred for 10 hours at room temperature. Sodium bicarbonate was added to the reaction mixture to make alkaline, and the solution was extracted with 50 ml of diethyl ether. The ethereal layer was washed successively with water and a suturated aqueous sodium chloride solution, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to give 305 mg of isopropyl 2-pyridylacetate as an oil.
Quantity
355 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[N:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=[O:10].C(=O)(O)[O-].[Na+].[CH3:17][CH:18](O)[CH3:19]>Cl>[N:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([O:11][CH:18]([CH3:19])[CH3:17])=[O:10] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
355 mg
Type
reactant
Smiles
Cl.N1=C(C=CC=C1)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
CC(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for 10 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was saturated at 0° C.
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with 50 ml of diethyl ether
WASH
Type
WASH
Details
The ethereal layer was washed successively with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a suturated aqueous sodium chloride solution, and dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
N1=C(C=CC=C1)CC(=O)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 305 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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